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Compound of Interest

Compound Name:
Ethyl 8-(3-cyanophenyl)-8-

oxooctanoate

CAS No.: 951885-66-8

Cat. No.: B1327809 Get Quote

Executive Summary
3-Cyanophenyl octanoate (CAS: Generic 3-cyanophenyl ester scaffold) represents a

specialized class of phenolic esters bridging the gap between functional material science and

bio-assay development. While the para-substituted isomer (4-cyanophenyl octanoate) is a

canonical mesogen in liquid crystal displays (LCDs), the meta-substituted (3-cyano) isomer

offers unique utility as a kinetic probe for esterase activity and a structural disruptor in

mesophase engineering.

This guide analyzes the physicochemical distinctions between these isomers, details the

synthesis of the octanoate derivative, and explores its critical role as a lipophilic prodrug model

and agrochemical scaffold (e.g., Bromoxynil octanoate).

Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of a lipophilic octanoyl (C8) tail attached to a cyanophenol core via an

ester linkage. The position of the cyano (-CN) group dictates the electronic and steric

properties:

Electronic Effect: The -CN group is strongly electron-withdrawing (
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,

). This polarizes the ester carbonyl, making it significantly more susceptible to nucleophilic
attack (hydrolysis) than a standard phenyl ester, but more stable than a p-nitrophenyl ester.

Steric/Conformational Effect:

4-Cyano (Para): Linear, rod-like geometry. Promotes nematic liquid crystal phases.[1]

3-Cyano (Meta): Bent geometry (approx. 120°). Disrupts packing; typically lowers melting

points and suppresses liquid crystallinity, making it useful as an isotropic dopant or

solubilizer.

Synthesis Protocol
The synthesis follows a standard nucleophilic acyl substitution. The following protocol is

optimized for high yield and purity, essential for kinetic assays or material doping.

Reaction Scheme: 3-Cyanophenol + Octanoyl Chloride → 3-Cyanophenyl Octanoate + HCl

Step-by-Step Methodology:

Reagents: 3-Cyanophenol (1.0 eq), Octanoyl chloride (1.1 eq), Triethylamine (1.2 eq) as an

acid scavenger, and Dichloromethane (DCM) as solvent.

Setup: Flame-dried 3-neck flask under Argon atmosphere.

Addition: Dissolve 3-cyanophenol in DCM. Cool to 0°C. Add Triethylamine. Dropwise add

Octanoyl chloride over 30 mins to control exotherm.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 4 hours. Monitor via

TLC (Hexane:EtOAc 8:2).

Workup: Wash organic phase with 1M HCl (remove amine), Sat. NaHCO₃ (remove acid),

and Brine. Dry over MgSO₄.

Purification: Flash column chromatography (Silica gel) or Recrystallization (Ethanol/Hexane)

if solid.
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Physicochemical Properties
The following table contrasts the predicted and observed properties of the 3-cyano isomer

against its bioactive and mesogenic relatives.

Property
3-Cyanophenyl
Octanoate (Meta)

4-Cyanophenyl
Octanoate (Para)

Bromoxynil
Octanoate
(Derivative)

Molecular Formula C₁₅H₁₉NO₂ C₁₅H₁₉NO₂ C₁₅H₁₇Br₂NO₂

Molecular Weight 245.32 g/mol 245.32 g/mol 403.11 g/mol

Physical State
Viscous Oil / Low-melt

Solid
Crystalline Solid Crystalline Solid

Melting Point < 25°C (Predicted) ~52°C (Mesogenic) 45–46°C

LogP (Lipophilicity) ~4.8 ~4.8 5.9

Hydrolysis Rate
Moderate (k_hyd >

Phenyl)

Fast (k_hyd >>

Phenyl)

Slow (Steric

hindrance)

Application
Enzyme Substrate /

Dopant

Liquid Crystal

(Nematic)
Herbicide

Note: The meta-substitution prevents the efficient stacking required for high-melting crystalline

lattices, often resulting in an oil at room temperature, unlike the rigid para-isomer.

Applications in Drug Development & Bioassays
Chromogenic/Fluorogenic Lipase Substrate
3-Cyanophenyl octanoate serves as a valuable substrate for profiling lipases and esterases

(e.g., Candida antarctica lipase).
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Mechanism: Upon enzymatic hydrolysis, the compound releases 3-cyanophenol.

Detection:

UV-Vis: 3-cyanophenol has a distinct absorption shift compared to the ester.

Fluorescence: Cyanophenols often exhibit pH-dependent fluorescence, allowing real-time

kinetic monitoring.

Advantage: Unlike the ubiquitous p-nitrophenyl esters (which can be prone to spontaneous

hydrolysis), cyanophenyl esters offer a balance of stability and reactivity, useful for screening

libraries of hydrolases.

Prodrug Modeling (The "Bromoxynil" Case Study)
The octanoate chain renders the molecule highly lipophilic (LogP ~5-6), mimicking the strategy

used in prodrug design to cross cell membranes.

Case Study:Bromoxynil Octanoate (3,5-dibromo-4-cyanophenyl octanoate) is a commercial

herbicide.[2] The octanoate esterification increases foliar uptake significantly compared to

the parent phenol. Once inside the plant, esterases cleave the octanoate to release the

active inhibitor.

Relevance: Researchers use this scaffold to test the esterase-lability of drug delivery

systems. If an enzyme can cleave 3-cyanophenyl octanoate, it is likely to cleave other

lipophilic prodrugs with similar steric bulk.

Material Science: Liquid Crystal Engineering
While 4-cyanophenyl esters are famous liquid crystals (forming nematic phases used in

displays), 3-cyanophenyl octanoate acts as a structural disruptor.

Mesophase Destabilization
In liquid crystal mixtures, adding a "bent" molecule like the 3-cyano isomer reduces the

Nematic-Isotropic transition temperature (

).
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Use Case: Formulating low-temperature LC mixtures (e.g., for outdoor displays) where

crystallization at low temperatures must be avoided. The 3-cyano derivative suppresses

smectic (layered) phases, promoting the more desirable nematic (fluid) phase.

Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates how the position of the cyano group and halogenation alters

the functional pathway of the molecule.

Cyanophenyl Octanoate
Scaffold

4-Cyano Isomer
(Para-substitution)

Isomerization

3-Cyano Isomer
(Meta-substitution)

Isomerization

3,5-Dibromo-4-Cyano
(Bromoxynil Octanoate)

Halogenation

Linear Geometry
Result: Liquid Crystal (Nematic)

Bent Geometry
Result: Esterase Substrate / Dopant

Steric Bulk + Lipophilicity
Result: Herbicide (Prodrug)

Click to download full resolution via product page

Figure 1: SAR Logic Flow. The scaffold diverges into Material Science (Para), Bio-Assays

(Meta), and Agrochemicals (Brominated) based on substitution patterns.

Experimental Protocol: Hydrolytic Stability Assay
To verify the utility of 3-cyanophenyl octanoate as a substrate, the following self-validating

protocol is recommended.

Preparation: Prepare a 10 mM stock solution of 3-cyanophenyl octanoate in Acetonitrile.

Buffer System: Phosphate buffer (pH 7.4, 50 mM) to mimic physiological conditions.

Initiation: Add 10 µL stock to 990 µL buffer containing 1 unit of Porcine Liver Esterase (PLE).
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Monitoring: Measure Absorbance at 280 nm (depletion of ester) and 310 nm (appearance of

3-cyanophenolate) every 30 seconds for 10 minutes.

Validation: Run a blank (no enzyme) to quantify spontaneous hydrolysis (background noise).

Pass Criteria: Enzymatic rate > 10x Spontaneous rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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